(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
Description
Propriétés
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c19-15-14(10-12-7-4-8-22-12)24-17(23)18(15)13(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,20,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAGTJHTKMANHP-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves a multi-step process:
Formation of the Thioxothiazolidinone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.
Formation of the Phenylpropanoic Acid Moiety: The final step involves the coupling of the intermediate with a phenylpropanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Processes: To enhance yield and purity.
Use of Catalysts and Optimized Reaction Conditions: To reduce reaction times and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Thiazolidinones and reduced sulfur-containing compounds.
Substitution Products: Various substituted phenyl derivatives depending on the substituents introduced.
Chemistry:
Synthesis of Derivatives: Used as a starting material for synthesizing various biologically active derivatives.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Anti-inflammatory Agents: Studied for its potential to act as an anti-inflammatory compound.
Cancer Research: Explored for its potential cytotoxic effects against cancer cells.
Industry:
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: Potential to bind to specific receptors, modulating biological pathways.
Reactive Oxygen Species (ROS) Generation: May induce oxidative stress in target cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Structural Modifications and Physicochemical Properties
Rhodanine derivatives vary in their C5 arylidene substituents and N3 side chains, significantly altering their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Table 1: Comparative Physicochemical Data of Rhodanine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl-substituted furan derivative () demonstrated potent cytotoxicity in human leukemia cells (IC₅₀: 3–8 µM), highlighting the role of electron-withdrawing groups (e.g., Cl) in enhancing bioactivity .
- Pyrazole-based analogs (e.g., 13g) with nitro groups showed moderate yields (67%) but lower melting points (90–92°C), suggesting reduced crystallinity compared to furan derivatives .
Stereochemical Influence :
- Enantiomeric derivatives (e.g., D- and L-forms in –8) exhibited distinct optical rotations ([α]²⁵D: +60.77° to +166.83°), indicating enantiomer-specific interactions in biological systems .
Spectroscopic Trends :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid?
- Methodology : The compound is synthesized via Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and furan-2-carbaldehyde. Sodium acetate in glacial acetic acid under reflux (4–5 hours) is critical for achieving the (E)-configuration, followed by recrystallization from methanol or DMF-acetic acid mixtures .
- Key Parameters : Reaction time (≥4 hours), molar ratios (1:1 aldehyde-to-thiazolidinone), and solvent polarity (acetic acid for protonation) influence yield and stereoselectivity .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- FT-IR : Confirms C=O (1700–1680 cm⁻¹), C=S (1250–1200 cm⁻¹), and furan C-O-C (∼1610 cm⁻¹) stretches .
- 1H/13C NMR : Identifies the (E)-configuration via coupling constants (J = 12–16 Hz for vinylic protons) and chemical shifts for the thioxothiazolidinone core (δ 170–175 ppm for C=O) .
- Melting Point : Used to assess purity (e.g., 122–124°C for analogous compounds) .
Advanced Research Questions
Q. How do substituents on the arylidene group (e.g., furan vs. phenyl) affect reactivity and bioactivity?
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, methoxy) on the arylidene moiety enhance electrophilicity, improving reactivity in Michael addition or nucleophilic substitution. Furan’s electron-rich nature may reduce conjugation stability compared to phenyl derivatives .
- Case Study : Analogues with 3,5-difluorobenzylidene substituents exhibit higher melting points (156–160°C) and improved crystallinity, suggesting stronger intermolecular interactions .
Q. What strategies mitigate low yields in Knoevenagel condensations for this compound?
- Optimization Approaches :
- Catalyst Tuning : Use of triethylamine or DMF as co-solvents accelerates imine formation .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional reflux .
- Troubleshooting : Contamination by (Z)-isomers can be minimized via slow cooling and selective recrystallization .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case Example : Discrepancies in 1H NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Cross-validation with NOESY (to confirm (E)-configuration) and HRMS (for molecular ion confirmation) is recommended .
Q. What computational methods predict the compound’s biological activity (e.g., enzyme inhibition)?
- In Silico Tools :
- Molecular Docking : Models interactions with PPAR-γ or α-glucosidase active sites (e.g., hydrogen bonding with thioxothiazolidinone’s sulfur) .
- QSAR : Correlates substituent electronegativity with IC50 values for antidiabetic activity .
Q. How is stereochemical control achieved during synthesis?
- Chiral Induction : Use of L/D-phenylalanine derivatives introduces asymmetry at the C3 position, as seen in analogues with [α]D²⁵ = −155.09° and 85% enantiomeric excess .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates (E)- and (Z)-isomers using hexane:isopropanol (95:5) .
Q. What degradation pathways occur under varying pH and temperature conditions?
- Stability Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
